tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS 141940-39-8; MF C₁₅H₂₁FN₂O₂; MW 280.34) is a synthetic piperazine derivative that bears a tert‑butyloxycarbonyl (Boc) protecting group at N1 and a 4‑fluorophenyl substituent at N4. It is a crystalline solid with a melting point of 49 °C, a predicted boiling point of 384.8 °C, and a predicted density of 1.148 g/cm³.

Molecular Formula C15H21FN2O2
Molecular Weight 280.343
CAS No. 141940-39-8
Cat. No. B2482118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
CAS141940-39-8
Molecular FormulaC15H21FN2O2
Molecular Weight280.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
InChIKeyDZZSDFBGRAOLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS 141940-39-8): Core Physicochemical and Structural Baseline for Procurement


tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS 141940-39-8; MF C₁₅H₂₁FN₂O₂; MW 280.34) is a synthetic piperazine derivative that bears a tert‑butyloxycarbonyl (Boc) protecting group at N1 and a 4‑fluorophenyl substituent at N4. It is a crystalline solid with a melting point of 49 °C, a predicted boiling point of 384.8 °C, and a predicted density of 1.148 g/cm³ . Its computed XLogP is 2.8 and its topological polar surface area is 32.8 Ų, indicating moderate lipophilicity suitable for blood–brain barrier penetration . The Boc group provides orthogonal protection that is stable to nucleophiles and catalytic hydrogenation but is cleaved under mild acidic conditions (TFA or HCl), enabling sequential functionalization of the piperazine nitrogens – a key feature that distinguishes it from non‑Boc‑protected fluorophenylpiperazines such as 1‑(4‑fluorophenyl)piperazine (CAS 2252‑63‑8) [1]. Consequently, the compound serves as a privileged intermediate in the synthesis of CNS‑targeted ligands, kinase inhibitors, and antimicrobial candidates.

Why 1‑(4‑Fluorophenyl)piperazine, 1‑Boc‑piperazine, or Other Analogs Cannot Substitute for CAS 141940-39-8 in Critical Synthetic Sequences


Although numerous piperazine derivatives are commercially available, CAS 141940-39-8 occupies a unique niche because it is one of the few molecules that simultaneously carries an N‑Boc protecting group and a 4‑fluorophenyl substituent on the same piperazine ring. This dual functionality allows chemists to exploit the Boc group for orthogonal protection during multi‑step syntheses while the 4‑fluorophenyl moiety contributes to target binding, metabolic stability, and lipophilicity tuning [1]. Simply replacing CAS 141940-39-8 with 1‑Boc‑piperazine (CAS 57260‑71‑6) eliminates the aromatic fluorine atom that is critical for receptor affinity and CYP450 stability; conversely, substituting with 1‑(4‑fluorophenyl)piperazine (CAS 2252‑63‑8) removes the Boc protection and forces a different (often lower‑yielding) re‑protection strategy . The crystal structure of a closely related sterically congested piperazine confirms that the Boc‑bearing nitrogen adopts an sp² hybridization that directs regioselective deprotection, whereas the 4‑fluorophenyl‑bearing nitrogen remains sp³‑hybridized, a feature that cannot be replicated by analogs with alternative N‑substitution patterns [2]. Therefore, generic substitution risks altered reactivity, reduced yield, or loss of the pharmacological properties conferred by the 4‑fluorophenyl group.

Quantitative Differentiation Evidence for CAS 141940-39-8 Versus Closest Analogs and In‑Class Candidates


Synthetic Yield Advantage of the Boc‑Protected Fluorophenylpiperazine Core Over Non‑Boc Analogs

When 1‑(4‑fluorophenyl)piperazine is used directly in a multi‑step synthesis, subsequent Boc protection is often required; however, the reverse sequence (starting from CAS 141940-39-8) avoids a low‑yielding N‑protection step on a sterically hindered secondary amine. Under optimized conditions (K₂CO₃, DMF, 60–80 °C), the direct synthesis of CAS 141940-39-8 from 4‑fluoroaniline and tert‑butyl 4‑piperazinecarboxylate proceeds with yields consistently exceeding 70% . In contrast, the analogous reaction employing 1‑Boc‑piperazine with 4‑fluoroiodobenzene under Buchwald–Hartwig conditions typically gives yields of 40–58% [1]. This yield differential (>30 percentage points) is critical for large‑scale procurement where cost‑per‑gram is a primary driver.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity-Driven CNS Permeability Differentiation: XLogP 2.8 vs. Lower‑logP Piperazine Analogs

The computed XLogP of CAS 141940-39-8 is 2.8 , which falls within the optimal range (2–4) for passive blood–brain barrier permeation. By comparison, 1‑Boc‑piperazine (CAS 57260‑71‑6) has an experimental logP of approximately 0.5 [1], and 1‑(4‑fluorophenyl)piperazine (CAS 2252‑63‑8) has a ClogP of ~1.8 [2]. The 4‑fluorophenyl substituent contributes roughly 1.0–1.5 logP units, enhancing the compound’s ability to cross lipid bilayers while the Boc group remains in place for subsequent synthetic elaboration. This physicochemical profile directly supports CNS drug discovery programs where both intermediate lipophilicity and orthogonal protection are required.

Drug Design ADME CNS Penetration

Tumor Selectivity Advantage of the 4‑Fluorophenylpiperazine Scaffold Over 2‑Fluorophenyl and Other Arylpiperazine Analogs

In a systematic evaluation of Mannich bases derived from substituted piperazines, the compound bearing the 4‑fluorophenylpiperazine moiety (compound 4) exhibited a tumor selectivity (TS) value of 59.4 – the highest in the series [1]. By comparison, the 2‑fluorophenyl analog (compound 3) showed substantially lower tumor selectivity, and the N‑phenylpiperazine analog (compound 1) was even less selective. Additionally, compound 4 displayed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II with Ki values of 29.6–58.4 nM and 38.1–69.7 nM, respectively, which were lower than the reference inhibitor acetazolamide (AZA) [1]. These data demonstrate that the 4‑fluorophenyl substitution pattern confers a tangible selectivity advantage that is not replicated by 2‑fluorophenyl or unsubstituted phenyl analogs.

Anticancer Tumor Selectivity Carbonic Anhydrase Inhibition

Antimicrobial Potency of the 4‑Fluorophenylpiperazine Pharmacophore Comparable to Fluoroquinolone Standards

Conazole analogs derived from 1‑(4‑fluorophenyl)piperazine were tested against a panel of Gram‑positive and Gram‑negative bacteria. The minimum inhibitory concentration (MIC) values of compounds 11a–c (bearing the 4‑fluorophenylpiperazine core) were found to be similar to those of the fluoroquinolone standards norfloxacin and ciprofloxacin [1]. For example, compound 11a showed an MIC of 8 µg/mL against Staphylococcus aureus, directly comparable to norfloxacin (MIC 4–8 µg/mL) [1]. This equivalence demonstrates that the 4‑fluorophenylpiperazine substructure can deliver fluoroquinolone‑level antimicrobial activity, a property that is attenuated or lost when the 4‑fluorophenyl group is replaced by non‑fluorinated or ortho‑fluorinated phenyl rings.

Antimicrobial Antibacterial Piperazine Pharmacophore

Preferred Procurement Scenarios for CAS 141940-39-8 Based on Verified Differentiation Evidence


CNS Drug Discovery: Serotonin/Dopamine Receptor Ligand Synthesis

The combination of moderate lipophilicity (XLogP 2.8) and orthogonal Boc protection makes CAS 141940-39-8 the ideal starting material for synthesizing CNS‑active arylpiperazine ligands. The Boc group can be removed selectively to install a second pharmacophore (e.g., a benzyl or heteroaryl group), while the 4‑fluorophenyl moiety enhances binding affinity to serotonin (5‑HT) and dopamine (D₂) receptors [1]. Quantitative evidence shows that 4‑fluorophenylpiperazine-containing compounds achieve higher tumor selectivity (TS 59.4) and potent CA inhibition compared to 2‑fluorophenyl or unsubstituted phenyl analogs [2], supporting their use in CNS‑oncology hybrid programs.

P2X7 Receptor Antagonist Development for Inflammatory and Neuropathic Pain

Structure–activity relationship studies of P2X7 antagonists have demonstrated that the p‑fluorophenyl substituent on the piperazine ring confers superior potency: a p‑fluorophenyl derivative was 8‑fold more potent than the reference antagonist KN‑62, with an IC₅₀ of 12.1 nM [3]. CAS 141940-39-8 serves as a direct synthetic precursor to such glycine‑derived P2X7 antagonists, providing the protected fluorophenylpiperazine core that is essential for high‑affinity receptor binding. Procurement of this pre‑functionalized intermediate eliminates the need for low‑yielding late‑stage fluorination.

Antimicrobial Lead Optimization: Fluoroquinolone-Mimetic Scaffolds

Piperazine‑based heterocycles derived from 1‑(4‑fluorophenyl)piperazine exhibit MIC values comparable to norfloxacin and ciprofloxacin against S. aureus (MIC 8 µg/mL vs. 4–8 µg/mL) [4]. CAS 141940-39-8 is the Boc‑protected form of this validated antimicrobial pharmacophore and can be elaborated into conazole, triazole, or carbothioamide derivatives. Using CAS 141940-39-8 as the starting point allows medicinal chemists to retain the Boc group during library synthesis, enabling late‑stage diversification after acidic deprotection – a significant advantage for high‑throughput antimicrobial screening campaigns.

Multi‑Target Directed Ligands (MTDLs) for Alzheimer’s Disease

Recent work on piperazine–quinoline hybrids identified compound 83, which incorporates a 4‑fluorobenzyl substituent and displays a BuChE IC₅₀ of 1.888 µM with 93‑fold selectivity over AChE [5]. CAS 141940-39-8 provides the critical 4‑fluorophenylpiperazine fragment that, upon Boc deprotection and subsequent N‑alkylation, can be converted into such MTDLs. The ability to purchase the pre‑assembled, protected fluorophenylpiperazine unit reduces the synthetic step count by at least two steps compared to routes that start from unprotected 1‑(4‑fluorophenyl)piperazine.

Quote Request

Request a Quote for tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.